

Technical Guide: Physicochemical and Biological Profile of 3-(4-boronophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-boronophenyl)propanoic Acid

Cat. No.: B067911

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-boronophenyl)propanoic acid is a boronic acid derivative of growing interest within the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a boronic acid moiety, makes it a versatile building block in organic synthesis. Notably, this compound has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide provides an in-depth overview of the physicochemical properties, particularly its melting point, and its role in relevant biological pathways.

Physicochemical Properties

The physical and chemical characteristics of **3-(4-boronophenyl)propanoic acid** are crucial for its handling, formulation, and application in research and development.

Identity and Structure

- IUPAC Name: **3-(4-boronophenyl)propanoic acid**
- CAS Number: 166316-48-9[1]

- Molecular Formula: $C_9H_{11}BO_4$ [1]
- Molecular Weight: 193.99 g/mol [1]
- Chemical Structure:

Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound. For **3-(4-boronophenyl)propanoic acid**, the reported melting point is a range, which is common for many organic compounds.

Property	Value	Source
Melting Point	158-160 °C	Crysdot LLC

This relatively high melting point is characteristic of many boronic acids, which can form stable intermolecular hydrogen bonds. [2]

Experimental Protocol: Melting Point Determination

While a specific, published protocol for the melting point determination of **3-(4-boronophenyl)propanoic acid** is not readily available in the public domain, a standard and reliable method using a capillary melting point apparatus can be employed. The following is a generalized protocol adapted for this compound.

Objective: To determine the melting point range of a solid sample of **3-(4-boronophenyl)propanoic acid**.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **3-(4-boronophenyl)propanoic acid** sample
- Spatula

- Mortar and pestle (optional, if sample is not a fine powder)
- Thermometer (calibrated)

Procedure:

- Sample Preparation:
 - Ensure the **3-(4-boronophenyl)propanoic acid** sample is completely dry.
 - If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
 - Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup:
 - Insert the capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Melting Point Measurement:
 - Turn on the heating apparatus and set an initial rapid heating rate to approach the expected melting point (around 140-150 °C).
 - Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
 - Observe the sample closely through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).

- Continue to observe and record the temperature at which the entire sample becomes a clear liquid (the completion of melting).
- Data Recording and Reporting:
 - The melting point should be recorded as a range from the onset to the completion of melting (e.g., 158-160 °C).
 - For high accuracy, the determination should be repeated at least twice with fresh samples. The reported melting point should be the average of the consistent ranges obtained.

Biological Context: Role in PROTAC Signaling

3-(4-boronophenyl)propanoic acid serves as a linker in the synthesis of PROTACs.[3]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][4]

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for the selective degradation of proteins. This pathway involves a cascade of enzymatic reactions that tag a substrate protein with ubiquitin, marking it for destruction by the proteasome.[2][4]

PROTAC Mechanism of Action

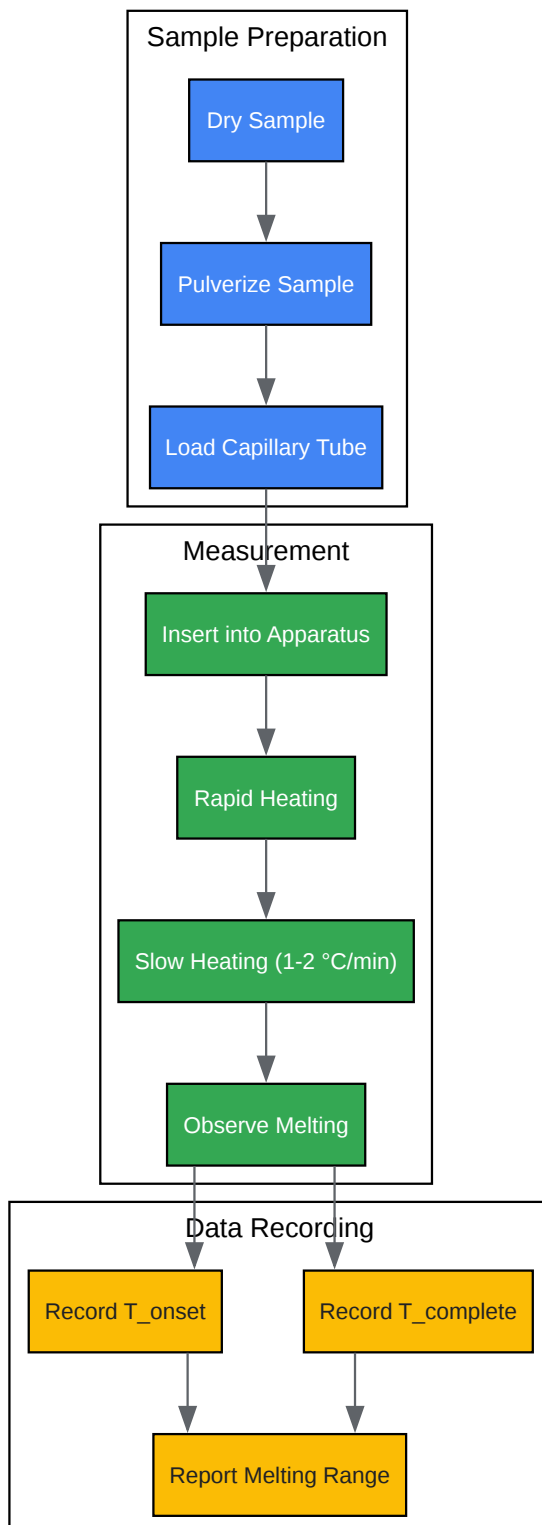
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The mechanism involves:

- Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
- Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, forming a polyubiquitin chain.
- Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalyze further rounds of degradation.[5]

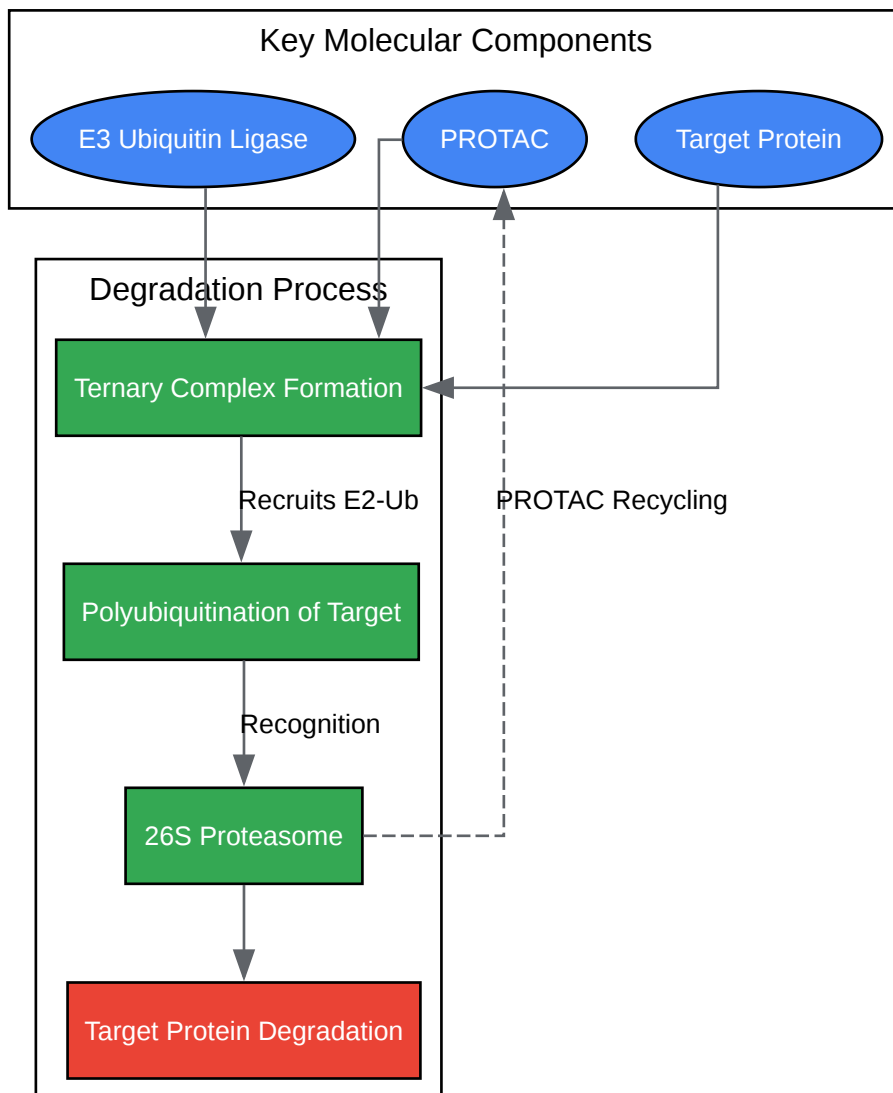
Visualizations

Experimental Workflow for Melting Point Determination

Workflow for Melting Point Determination



PROTAC-Mediated Protein Degradation Pathway



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